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Compound of Interest

Compound Name: 1-Hexacosene

Cat. No.: B3432757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-hexacosene
(C26H52), a long-chain alpha-olefin. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. This document covers Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy, offering both data and the experimental
protocols for their acquisition.

Overview of 1-Hexacosene

1-Hexacosene is a monounsaturated aliphatic hydrocarbon with the chemical formula C26H52
and a molecular weight of 364.7 g/mol .[1][2] Its structure consists of a twenty-six-carbon chain
with a terminal double bond. This structure gives rise to characteristic spectroscopic signatures
that are detailed in the following sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound. The electron ionization (El) mass spectrum of 1-
hexacosene is characterized by its molecular ion peak and a series of fragment ions.
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The NIST WebBook provides the mass spectrum of 1-hexacosene, which is summarized in
the table below.[1] The fragmentation pattern is typical for long-chain alkenes, showing a series
of hydrocarbon fragments with a repeating pattern of CnH2n+1, CnH2n, and CnH2n-1 ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
364 2.5 [M]+ (Molecular lon)
57 100 [C4AH9]+

71 85 [C5H11]+

85 70 [C6H13]+

99 60 [C7TH15]+

43 55 [C3HT7]+

41 50 [C3H5]+

55 45 [CAHT]+

69 40 [C5HY]+

Table 1. Key Mass Spectrometry Data for 1-Hexacosene (Electron lonization).

Experimental Protocol

Sample Preparation: A dilute solution of 1-hexacosene in a volatile organic solvent such as
hexane or dichloromethane is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically
used.

GC Conditions:
e Column: A non-polar capillary column (e.g., HP-5MS).
o Carrier Gas: Helium.

« Injection Mode: Spilitless.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3432757?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C18835331&Mask=200
https://www.benchchem.com/product/b3432757?utm_src=pdf-body
https://www.benchchem.com/product/b3432757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Temperature Program: An initial temperature of 60°C, ramped to 300°C at a rate of 6°C/min.
MS Conditions:

 lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 1-hexacosene, both 1H and 3C NMR are essential for structural confirmation.
While a publicly available experimental *H NMR spectrum for 1-hexacosene is not readily
found, the expected chemical shifts and multiplicities can be reliably predicted based on the
structure and data from analogous compounds. A 133C NMR spectrum is listed in the
SpectraBase database.[3]

Data Presentation
IH NMR (Predicted Data)

Chemical Shift (3, o Coupling Constant
Proton Multiplicity
ppm) (J, Hz)

J trans=17,J cis=

H-1 (a) ~4.92 ddt _

10, J allylic= 1.5

J trans=17,J cis =
H-1 (b) ~4.98 ddt )

10, J_allylic= 1.5
H-2 ~5.80 m
H-3 ~2.04 q ~7.5
-(CH2)22- ~1.25 brs
-CHs ~0.88 t ~7.0
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Table 2: Predicted *H NMR Data for 1-Hexacosene in CDCls.

13C NMR
Carbon Chemical Shift (6, ppm)
C-1 ~114.1
C-2 ~139.1
C-3 ~33.9
C-4to C-23 ~29.7 - 29.3 (multiple peaks)
C-24 ~31.9
C-25 ~22.7
C-26 ~14.1

Table 3: 13C NMR Chemical Shift Data for 1-Hexacosene.[3]

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of 1-hexacosene is dissolved in about 0.7 mL of
a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

1H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (zg30).

Spectral Width: 0-10 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-hexacosene is dominated by absorptions from its alkene and alkane moieties.

Data Presentation

Wavenumber (cm—1) Intensity Vibrational Mode
~3077 Medium =C-H stretch (vinyl)
2955-2850 Strong C-H stretch (alkane)
~1641 Medium C=C stretch (alkene)
) C-H bend (methylene

~1465 Medium ) )

scissoring)

=C-H bend (out-of-plane,
~991 Strong

trans)

=C-H bend (out-of-plane,
~909 Strong ) )

terminal vinyl)
~722 Medium -(CH2)n- rock (n = 4)

Table 4: Characteristic Infrared Absorption Frequencies for 1-Hexacosene.

Experimental Protocol

Sample Preparation: As 1-hexacosene is a low-melting solid, the spectrum can be obtained as
a thin film by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCls) can be used,
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though some solvent peaks may interfere. For solid samples, an Attenuated Total Reflectance
(ATR) accessory is a convenient option.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

A background spectrum of the clean salt plates or ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 1-hexacosene.
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Caption: Workflow for the spectroscopic characterization of 1-hexacosene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 1-Hexacosene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3432757#spectroscopic-data-for-1-hexacosene-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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